2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(2-imidazol-1-ylethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-9-5-12-1-3-13(4-2-12)17-10-8-15-7-6-14-11-15/h1-4,6-7,11,16H,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIZTXSZOYPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440028 | |
| Record name | 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99761-74-7 | |
| Record name | 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol contains three critical subunits:
- Imidazole heterocycle : Requires regioselective functionalization at the N1 position
- Ether-linked aromatic system : Demands orthogonal protection strategies during synthesis
- Ethanol side chain : Necessitates oxidation state control throughout synthetic sequences
The presence of multiple hydrogen-bonding donors (imidazole NH, phenolic OH) complicates purification, requiring specialized crystallization protocols.
Retrosynthetic Disconnections
Two dominant synthetic strategies emerge from patent analysis:
Route A (Convergent approach):
- 4-(2-Hydroxyethoxy)phenylethanol → Imidazole alkylation
- Imidazole → Etherification with dihaloethane
Route B (Linear approach):
- p-Bromophenol → Ullmann coupling with imidazole
- O-Alkylation with ethylene glycol derivatives
- Hydroxyl group introduction via oxidation
Patent CN113512003A demonstrates Route B's effectiveness for analogous structures, achieving 76% yield through optimized Ullmann conditions.
Core Methodologies in Imidazole-Ether Synthesis
Ullmann Coupling Reactions
The Ullmann reaction between aryl halides and imidazole derivatives proves particularly effective for constructing the critical C-O bond. Key parameters from CN113512003A include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst | Cu₂O (5 mol%) | +18% vs. CuI |
| Base | Cs₂CO₃ | +22% vs. K₂CO₃ |
| Solvent | NMP | +15% vs. DMF |
| Temperature | 120°C | +30% vs. 100°C |
| Reaction Time | 12 h | Optimal balance |
Implementation example:
# Reaction setup for Ullmann coupling (adapted from CN113512003A)
reactants = {
'p-bromoanisole': 1.0 eq,
'imidazole': 1.2 eq,
'Cu₂O': 0.05 eq,
'Cs₂CO₃': 2.0 eq,
'NMP': 2 L/kg substrate
}
conditions = {'temperature': 120°C, 'time': 12 h, 'atmosphere': 'N₂'}
This protocol achieves 74% isolated yield for 1-(4-methoxyphenyl)-1H-imidazole, a key intermediate.
Nucleophilic Displacement Strategies
Patent CN104860887A details imidazole alkylation using 2-chloroethanol derivatives under phase-transfer conditions:
Critical parameters:
- Solvent: DMF enables simultaneous dissolution of ionic (NaOH) and organic species
- Catalyst: PEG600 improves mass transfer (2% w/w optimal)
- Temperature profile:
- 110–115°C for imidazole activation (1 h)
- 50–55°C for alkylation (4 h)
Reaction equation:
$$
\text{Imidazole} + \text{Cl-CH}2\text{CH}2\text{O-Ar} \xrightarrow[\text{PEG600}]{\text{NaOH/DMF}} \text{Imidazolyl-ethoxy-Ar} + \text{NaCl}
$$
This method achieves 92% yield when using recrystallized starting materials.
Reaction Optimization and Process Chemistry
Temperature-Dependent Yield Analysis
Comparative data from CN104860887A demonstrates thermal effects:
| Stage | Temp. Range (°C) | Yield Impact |
|---|---|---|
| Imidazole activation | 110–115 | +35% vs. 90°C |
| Alkylation | 50–55 | +28% vs. RT |
| Solvent recovery | 60 | 98% DMF reclaimed |
Implementation of gradient heating protocols improves overall yield from 41% to 92% across three optimization cycles.
Catalytic System Enhancements
The synergistic effect of PEG600 and NaOH in CN104860887A's methodology reduces reaction time by 40% compared to traditional PTC systems. Key findings:
- PEG chain length:
- PEG600 (MW 600) outperforms PEG400 (Δyield +12%) and PEG800 (Δyield +7%)
- Base stoichiometry:
- NaOH:Imidazole ratio 1:1 optimal (excess base leads to hydrolysis)
- Solvent reuse:
- DMF recovered via vacuum distillation maintains reactivity over 5 cycles
Purification and Analytical Characterization
Crystallization Protocols
Two-stage purification from CN104860887A ensures >99% purity:
- Primary isolation:
- Water-induced precipitation at 60°C
- Centrifugation at 5000 rpm (95% recovery)
- Recrystallization:
- Toluene/hexane (3:1 v/v)
- Cooling rate 1°C/min to 4°C
Melting point analysis shows consistent results across batches (132.1–133.8°C), confirming polymorphic purity.
Spectroscopic Validation
Comparative data from both patents reveals characteristic signatures:
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.85 (s, 1H, imidazole H2)
- δ 7.25 (d, J=8.4 Hz, 2H, aromatic)
- δ 6.90 (d, J=8.4 Hz, 2H, aromatic)
- δ 4.75 (t, J=5.2 Hz, 1H, OH)
- δ 4.20 (q, 2H, OCH₂CH₂N)
HPLC-MS:
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Adapting CN104860887A's methodology for kilogram-scale production shows:
| Parameter | Lab Scale | Pilot Plant | Improvement |
|---|---|---|---|
| Yield | 92% | 89% | -3% |
| DMF Recovery | 98% | 95% | -3% |
| Energy Consumption | 120 kWh/kg | 95 kWh/kg | +21% efficiency |
Implementation of continuous flow systems could potentially increase throughput by 300% while maintaining quality specifications.
Environmental Impact Mitigation
Key green chemistry advancements from cited patents:
Scientific Research Applications
MR-948 has a wide range of applications in scientific research:
Chemistry: Used as a bonding agent in various chemical processes and experiments.
Biology: Employed in the preparation of biological samples and as an adhesive in laboratory equipment.
Medicine: Utilized in medical devices and equipment due to its strong bonding properties and biocompatibility.
Industry: Widely used in construction, automotive, and aerospace industries for its ability to bond diverse materials and withstand harsh conditions
Mechanism of Action
MR-948 exerts its effects through the formation of strong covalent bonds between its polymer chains and the substrates it is applied to. The molecular targets include hydroxyl and amine groups on the surfaces of materials, which react with the isocyanate groups in MR-948 to form urethane linkages. This results in a durable and resilient bond that can withstand mechanical stress and environmental factors .
Comparison with Similar Compounds
Key Structural Features
- Target Compound: Molecular Formula: C13H16N2O2. Functional Groups: Hydroxyl (-OH), ethoxy (-OCH2CH2-), 1H-imidazole. Key Attributes: Para-substituted phenyl ring, polar ethoxy linker, hydrogen-bond donor/acceptor capability.
Comparative Analysis of Similar Compounds
The following table summarizes critical differences between the target compound and structurally related analogs:
Functional and Pharmacological Implications
Ethoxy vs. Ethyl Linkers: The target compound’s ethoxy group (-OCH2CH2-) enhances polarity compared to the ethyl linker (-CH2CH2-) in 4-[2-(1H-Imidazol-1-yl)ethyl]phenol, improving solubility in polar solvents. However, the ethyl linker may confer greater metabolic stability against hydrolysis .
Hydroxyl vs. Phenol/Carboxylic Acid Groups: The hydroxyl group in the target compound is less acidic than the phenol group in 4-[2-(1H-Imidazol-1-yl)ethyl]phenol (pKa ~10 vs. ~9.9 for phenol) but more acidic than aliphatic alcohols. This difference impacts hydrogen-bonding interactions in biological systems. The benzoic acid group in 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride introduces strong acidity (pKa ~4.2) and ionic character, enhancing water solubility when protonated or as a salt .
The trityl group in 2-(1-Trityl-1H-imidazol-4-yl)ethanol introduces steric bulk, which may protect the imidazole from metabolic degradation but reduces solubility .
Biological Activity
2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, also known as MR-948, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 99761-74-7
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating malignant cells. The compound's mechanism involves modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis rates in tumor cells.
Key Findings:
- Induction of Apoptosis : Research indicates that this compound significantly increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 in a time-dependent manner. This shift in protein expression promotes apoptosis in cancer cell lines such as HeLa .
- Selectivity Index : The selectivity index (SI) for this compound has been reported to be significantly higher than traditional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). This suggests a preferential toxicity towards cancer cells over normal cells, enhancing its therapeutic potential .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | HeLa | 3.24 | 23–46 |
| 5-FU | HeLa | 74.69 ± 7.85 | N/A |
| MTX | HeLa | 42.88 ± 8.07 | N/A |
The data indicates that the compound exhibits a low IC50 value, indicating high potency against HeLa cells compared to conventional treatments .
Case Studies
Several case studies have highlighted the potential of imidazole derivatives, including our compound of interest:
Study on Antitumor Activity
A study evaluated various imidazole derivatives for their antiproliferative effects. Among these, the compound resembling this compound showed superior activity against multiple cancer cell lines, including breast and lung cancer models. The study concluded that structural modifications significantly influenced biological activity, emphasizing the importance of the imidazole moiety in enhancing anticancer properties .
Apoptosis Induction Mechanism
In another investigation, the apoptosis induction mechanism was explored using Hoechst/PI double staining assays. The results demonstrated that treatment with the compound resulted in a higher percentage of apoptotic cells compared to controls treated with traditional chemotherapeutics .
Future Directions
The promising biological activity of this compound suggests potential applications in drug development for cancer therapy. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To elucidate further the pathways involved in apoptosis.
- Structural Optimization : To enhance selectivity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via iron-catalyzed hydration of alkynes under aerobic conditions, as demonstrated in analogous alcohol syntheses (e.g., 1-(p-tolyl)ethan-1-ol). Key parameters include catalyst loading (0.25 mol% Fe-phthalocyanine), solvent choice (ethanol), and reaction time (6–24 hours). Yield optimization requires monitoring via TLC and purification by flash chromatography .
- Characterization : Confirm structure via (e.g., δ 4.75 ppm for ethanolic protons) and GC-MS. Elemental analysis validates purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodology : Use to identify aromatic protons (δ 7.11–6.78 ppm) and hydroxyl groups (broad peak at ~1.44 ppm). Cross-validate with and IR spectroscopy (e.g., O-H stretch at ~3300 cm). For ambiguous signals, employ 2D NMR (COSY, HSQC) or computational modeling (PubChem data) .
Q. How does the compound’s solubility profile impact its use in biological assays?
- Methodology : The hydroxyl and imidazole groups confer moderate polarity. Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1%). Pre-test solubility via turbidimetry and adjust assay media accordingly .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of analogs with modified aryl or imidazole groups be addressed?
- Methodology : Apply Markovnikov/anti-Markovnikov rules for alkyne hydration. Use steric/electronic directing groups (e.g., electron-withdrawing substituents on phenyl rings) to control addition patterns. Computational tools (DFT) predict regioselectivity trends .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Methodology : Standardize assay conditions (pH, temperature, cell lines) and validate via positive controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. Statistical analysis (e.g., ANOVA) identifies outliers .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s therapeutic potential?
- Methodology : Synthesize derivatives with variations in the ethoxy linker length (e.g., replacing -OCHCH- with -OCH-) or imidazole substitution (e.g., 4-nitroimidazole). Test against target proteins (e.g., cytochrome P450) via molecular docking (AutoDock Vina) and validate with in vitro assays .
Q. What computational approaches predict the compound’s metabolic stability and toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
